Flobufen

概要

説明

準備方法

フロブフェンは、いくつかの合成経路を通じて合成することができます。 一般的な方法の1つは、Rh / JosiPhos錯体を用いた2置換-4-オキソ-2-アルケン酸の水素化であり、キラルなα-置換-γ-ケト酸が生成されます . この方法は、高度な化学選択性およびエナンチオ選択性を示し、優れた収率と高い効率を実現します . 産業生産方法は通常、大規模生産用に最適化された同様の水素化プロセスが含まれます。

化学反応の分析

フロブフェンは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 注目すべき反応の1つは、肝臓における生体変換であり、4-ジヒドロフロブフェン(DHF)およびその他の代謝産物に変換されます . これらの反応で使用される一般的な試薬には、Rh / JosiPhosなどの水素化触媒と、ニッケルハイドライド触媒があります . これらの反応から生成される主な生成物は、キラルなα-置換-γ-ケト酸とDHFです .

科学研究の応用

フロブフェンは、さまざまな科学研究の応用範囲を持っています。 化学では、エナンチオ選択的ハイドロジェネーションおよび生体変換プロセスを研究するためのモデル化合物として使用されます . 生物学では、代謝経路の立体特異性と立体選択性を調べるために使用されます . 医学では、フロブフェンは、関節リウマチや変形性関節症などの炎症性疾患の治療に使用されます .

科学的研究の応用

Flobufen has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enantioselective hydrogenation and biotransformation processes . In biology, it is used to investigate the stereospecificity and stereoselectivity of metabolic pathways . In medicine, this compound is used to treat inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

作用機序

フロブフェンは、シクロオキシゲナーゼ(COX)およびリポキシゲナーゼ酵素の活性を阻害することによってその効果を発揮します . これらの酵素は、アラキドン酸を、炎症のメディエーターであるプロスタグランジンとロイコトリエンに変換する役割を果たします . フロブフェンは、これらの酵素を阻害することにより、炎症性メディエーターの産生を抑制し、炎症と痛みを軽減します . フロブフェンの分子標的は、COX-1、COX-2、および5-リポキシゲナーゼです .

類似の化合物との比較

フロブフェンは、イブプロフェン、ジクロフェナク、ケトプロフェンなどの他の非ステロイド系抗炎症薬(NSAID)に似ています . フロブフェンは、COX酵素とリポキシゲナーゼ酵素の両方を阻害する能力がユニークです . この二重阻害により、フロブフェンは炎症と痛みを軽減するのに特に効果的です . 類似の化合物には以下が含まれます。

- イブプロフェン

- ジクロフェナク

- ケトプロフェン

- フルルビプロフェン

類似化合物との比較

Flobufen is similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, diclofenac, and ketoprofen . it is unique in its ability to inhibit both COX and lipoxygenase enzymes . This dual inhibition makes this compound particularly effective in reducing inflammation and pain . Similar compounds include:

- Ibuprofen

- Diclofenac

- Ketoprofen

- Flurbiprofen

This compound’s unique dual inhibition mechanism sets it apart from these other NSAIDs, which primarily inhibit COX enzymes .

生物活性

Flobufen is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article explores its metabolic pathways, pharmacological effects, and relevant case studies to provide a comprehensive understanding of its biological activity.

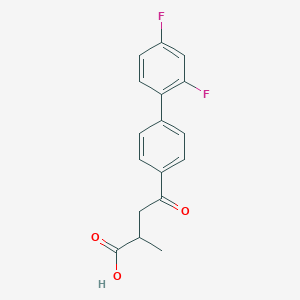

This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid, is characterized by its unique biphenyl structure which contributes to its pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, resulting in several metabolites. The primary metabolic pathways include:

- Reduction to 4-hydroxythis compound : This is the major metabolite formed through the action of microsomal reductases, particularly cytochrome P-450 enzymes. The reduction process is facilitated by NADPH during anaerobic conditions .

- Formation of arylacetic acid : Another significant metabolite identified is arylacetic acid, which may contribute to its pharmacological effects .

Table 1: Key Metabolites of this compound

| Metabolite | Chemical Structure | Formation Pathway |

|---|---|---|

| This compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid | Parent compound |

| 4-Hydroxythis compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-hydroxy-2-methylbutanoic acid | Reduction via microsomal enzymes |

| Arylacetic acid | (2',4'-difluorobiphenyl-4-yl)ethanoic acid | Metabolic transformation |

Pharmacological Effects

This compound has been studied for its anti-inflammatory properties using various experimental models:

- Carrageenan-induced Paw Edema : In studies involving rats, this compound demonstrated significant inhibition of paw edema induced by carrageenan, indicating strong anti-inflammatory activity .

- Adjuvant Arthritis Model : this compound showed efficacy in reducing symptoms in models of adjuvant arthritis, further supporting its use as an anti-inflammatory agent .

- Inhibition of Leukotriene B4 Formation : this compound also inhibits the formation of leukotriene B4 (LTB4), a potent inflammatory mediator, which contributes to its overall anti-inflammatory profile .

Table 2: Summary of Pharmacological Studies

| Study Type | Model Used | Main Findings |

|---|---|---|

| Carrageenan Paw Edema | Rat model | Significant reduction in edema |

| Adjuvant Arthritis | Rat model | Efficacy in reducing arthritis symptoms |

| Leukotriene B4 Inhibition | In vitro | Inhibition observed in rat polymorphonuclear cells |

Case Studies and Clinical Implications

Several studies have highlighted this compound's potential clinical applications:

- A study on guinea pig hepatocytes indicated that this compound's metabolism exhibits stereospecificity, which may influence its therapeutic efficacy and safety profile . This aspect is crucial for understanding how different enantiomers may behave differently in vivo.

- Research has shown that this compound can be effective in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to its dual action on COX enzymes and leukotriene synthesis .

特性

IUPAC Name |

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVYIRIUOFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874896 | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112344-52-2, 104941-35-7 | |

| Record name | Flobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。